Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate
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Description
Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate is a useful research compound. Its molecular formula is C13H12FNO4 and its molecular weight is 265.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.07503603 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, while also providing data tables and relevant case studies.
- Molecular Formula : C13H12FNO4
- Molecular Weight : 265.24 g/mol
- CAS Number : 925006-80-0
The compound features a fluorine atom, which is known to enhance the lipophilicity and metabolic stability of molecules, thereby improving their bioavailability and therapeutic efficacy .
Synthesis
This compound can be synthesized through various methods. One common approach involves the reaction of 4-fluoro-2-(isoxazol-5-yl)phenol with ethyl bromoacetate in the presence of a base like potassium carbonate, typically conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Antiviral and Anticancer Properties
Recent studies have highlighted the antiviral and anticancer properties of isoxazole derivatives. In vitro assays have demonstrated that certain fluorinated isoxazoles exhibit significant activity against human cytomegalovirus (HCMV) and various cancer cell lines. For instance, compounds derived from similar structures showed IC50 values ranging from 10 to 80 µM against glioblastoma and triple-negative breast cancer cells .
Table 1: Biological Activity Data for Isoxazole Derivatives
Compound | Target | IC50 (µM) | Activity Type |
---|---|---|---|
This compound | HCMV | TBD | Antiviral |
Compound 4d | HCMV | 9.47 | Antiviral |
Compound 4l | Glioblastoma | 36 - 80 | Cytotoxicity |
Compound 4n | Triple Negative Breast Cancer | TBD | Cytotoxicity |
The introduction of fluorine in these compounds has been shown to modify their pharmacological profiles significantly, enhancing their interaction with biological targets .
The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors. The fluorine atom and the isoxazole ring play crucial roles in modulating these interactions, potentially leading to inhibition of viral replication or cancer cell proliferation. The exact pathways remain under investigation but are believed to involve modulation of signaling pathways associated with cell growth and immune response .
Case Studies
- Antiviral Efficacy : A study evaluated several fluoro-substituted isoxazoles for their ability to inhibit HCMV. The results indicated that compounds with structural similarities to this compound exhibited promising antiviral activity, warranting further investigation into their therapeutic potential .
- Cytotoxicity in Cancer Models : In another study, derivatives similar to this compound were tested against various cancer cell lines. Results showed significant cytotoxic effects, particularly in glioblastoma models, suggesting that these compounds could serve as leads for developing new anticancer agents .
Properties
IUPAC Name |
ethyl 2-[4-fluoro-2-(1,2-oxazol-5-yl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO4/c1-2-17-13(16)8-18-11-4-3-9(14)7-10(11)12-5-6-15-19-12/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYYDHCOFGYURH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)F)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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